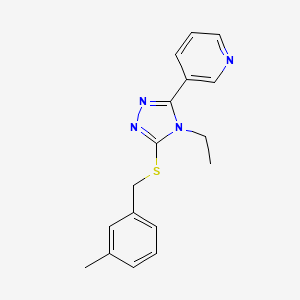
3-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation.
Thioether Formation:
Pyridine Ring Introduction: The final step involves coupling the triazole-thioether intermediate with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a chemical compound with the molecular formula C17H18N4S . This compound, also known by its synonyms such as 577696-07-2 and 3-{4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine, belongs to the family of triazoles, which are nitrogen-containing heterocycles that have gained attention for their applications in medicinal chemistry and drug discovery .
Triazole Derivatives and their Applications
Triazoles, in general, have a wide range of applications, including antiviral, antiproliferative, aromatase inhibition, analgesic, anti-inflammatory, and antioxidant effects .
Triazolothiadiazines Research has shown that different routes can create triazolothiadiazine derivatives, which involve reacting 4-amino-5-mercaptotriazole with α-halocarbonyl compounds .
- Pyrazolo[3,4-b]pyridines * are another group of heterocyclic compounds with therapeutic applications in treating different diseases . Over 156,660 molecules containing a pyrazolo[3,4-b]pyridine core have been synthesized for therapeutic purposes .
Specific Research Findings
Although the search results do not provide specific applications for "this compound," they do offer insights into related compounds and their uses:
- Antimicrobial activity Some triazolothiadiazines have demonstrated potency against candida species . For example, compounds 3Aa , 3Ac , 3Ae , and 3Ag exhibited the highest potency against candida species .
- Anticancer potential Certain triazolothiadiazines have shown potential as cancer therapies . Compound 9b was found to alter p-cdc2 and cyclin B1 levels, leading to the termination of the G2/M cell cycle and inducing cell death in A549 lung cancer cells without harming xenograft mice . Additionally, bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives 11a–l were synthesized and tested for cytotoxicity and apoptosis, with compounds 11d , 11i , and 11l outperforming Erlotinib in MDA-MB-231 cytotoxicity .
- Enzyme inhibition Triazolothiadiazines have displayed significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) enzymes, suggesting potential anti-proliferative and pro-apoptotic effects .
- Antibacterial activity Some synthesized triazolothiadiazines have been evaluated for antibacterial activity against human pathogenic bacteria, with 6-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine showing significant efficacy against all bacteria tested .
- Tuberculosis Compound 108, N-(4-nitrophenyl)-2-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, exhibits antitubercular action .
Data Table: Biological Activities of Triazole Derivatives
| Compound | Activity |
|---|---|
| Triazolothiadiazines (3Aa , 3Ac , 3Ae , 3Ag ) | Potency against candida species |
| Triazolothiadiazine (9b ) | Potential as a cancer therapy by altering cell cycle and inducing cell death in A549 lung cancer cells |
| Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives (11d , 11i , 11l ) | Cytotoxicity, outperforming Erlotinib in MDA-MB-231 cytotoxicity |
| 6-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Significant antibacterial efficacy against all tested human pathogenic bacteria |
| N-(4-nitrophenyl)-2-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | Antitubercular action |
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. For instance:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of certain enzymes or signaling proteins.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)-4-ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole: Similar structure but with a tert-butyl group instead of an ethyl group.
3-(4-methylphenyl)-4-ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
577696-07-2 |
|---|---|
Molecular Formula |
C17H18N4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C17H18N4S/c1-3-21-16(15-8-5-9-18-11-15)19-20-17(21)22-12-14-7-4-6-13(2)10-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
AZQZOVKXUOYNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















